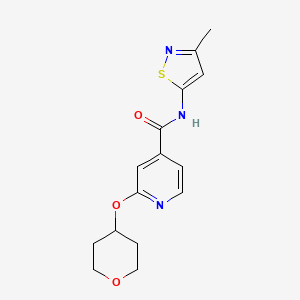
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as MI-T-23, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. MI-T-23 is a member of the isothiazole family of compounds and has shown promising results in various studies.
Mécanisme D'action
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also disrupts the cell cycle of cancer cells, leading to their death. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. It has also been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, there are some limitations to using N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions that could be pursued in the study of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One area of research could focus on optimizing the synthesis of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide to make it more efficient and cost-effective. Another area of research could focus on developing new derivatives of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide that have even greater selectivity and potency against cancer cells. Additionally, more research is needed to fully understand the mechanism of action of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized through a multistep process that involves the reaction of isothiazole with isonicotinic acid, followed by the addition of tetrahydro-2H-pyran-4-ol and 3-methylisothiazol-5-amine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been widely studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines, including breast, lung, and prostate cancer. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been studied for its potential use in treating bacterial and fungal infections.
Propriétés
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-8-14(22-18-10)17-15(19)11-2-5-16-13(9-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJYKKUWUEHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

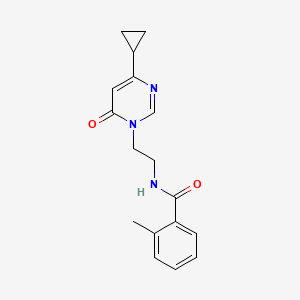
![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)
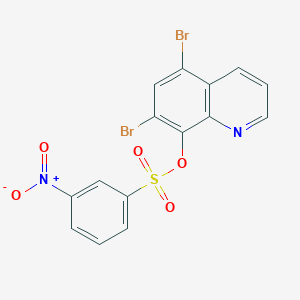
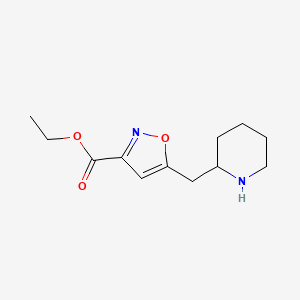

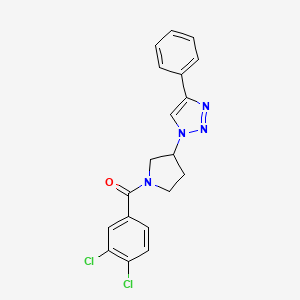
![1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2925151.png)
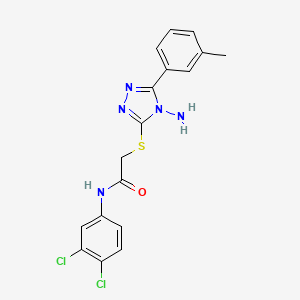

![Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2925155.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2925156.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)